5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C₁₃H₁₃F₂N₃ It is characterized by the presence of a pyrazolo[4,3-c]pyridine core structure, which is further substituted with benzyl and difluoro groups
Preparation Methods
The synthesis of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multistep organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of benzylamine with a difluorinated ketone, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazolo[4,3-c]pyridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Difluorinated Heterocycles: Compounds with difluoro groups exhibit unique reactivity and stability, making them valuable in various applications.
Benzyl-Substituted Heterocycles: The presence of a benzyl group can enhance the compound’s lipophilicity and influence its interaction with biological targets.
Properties
IUPAC Name |
5-benzyl-7,7-difluoro-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-13(15)9-18(7-10-4-2-1-3-5-10)8-11-6-16-17-12(11)13/h1-6H,7-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIGWVQREOIVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142924 | |
Record name | 7,7-Difluoro-4,5,6,7-tetrahydro-5-(phenylmethyl)-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630062-36-0 | |
Record name | 7,7-Difluoro-4,5,6,7-tetrahydro-5-(phenylmethyl)-2H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630062-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-Difluoro-4,5,6,7-tetrahydro-5-(phenylmethyl)-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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